N-(tert-butyl)-4-((3-(2-fluorophenyl)propanamido)methyl)piperidine-1-carboxamide
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Overview
Description
N-(tert-butyl)-4-((3-(2-fluorophenyl)propanamido)methyl)piperidine-1-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl group, a fluorophenyl group, and a piperidine ring
Preparation Methods
The synthesis of N-(tert-butyl)-4-((3-(2-fluorophenyl)propanamido)methyl)piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides.
Attachment of the fluorophenyl group: This can be done through nucleophilic substitution reactions using fluorophenyl derivatives.
Amidation reaction: The final step involves the formation of the amide bond between the piperidine ring and the fluorophenyl group.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-(tert-butyl)-4-((3-(2-fluorophenyl)propanamido)methyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(tert-butyl)-4-((3-(2-fluorophenyl)propanamido)methyl)piperidine-1-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-4-((3-(2-fluorophenyl)propanamido)methyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context of its use.
Comparison with Similar Compounds
N-(tert-butyl)-4-((3-(2-fluorophenyl)propanamido)methyl)piperidine-1-carboxamide can be compared with other similar compounds, such as:
N-(2-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)propionamide: This compound shares a similar piperidine structure but differs in the substituents attached to the piperidine ring.
N-(3-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)butyramide: Another related compound with a different fluorophenyl substitution pattern.
N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide: This compound has a similar fluorophenyl group but differs in the overall structure and functional groups.
Properties
IUPAC Name |
N-tert-butyl-4-[[3-(2-fluorophenyl)propanoylamino]methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30FN3O2/c1-20(2,3)23-19(26)24-12-10-15(11-13-24)14-22-18(25)9-8-16-6-4-5-7-17(16)21/h4-7,15H,8-14H2,1-3H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKYJWRZQXOGLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)CCC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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